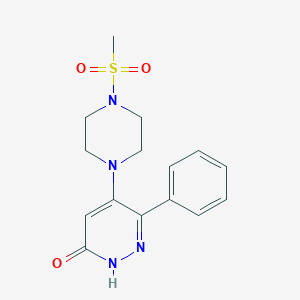
5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one” is also known as Risovalisib . It is an investigational drug with the molecular formula C24H29F3N8O5S and a molecular weight of 598.598 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:COC(=O)NC1=NC=C(C2=NN3C=C(CN4CCN(CC4)S(C)(=O)=O)C=C3C(=N2)N5CCOCC5)C(=C1)C(F)(F)F .
Applications De Recherche Scientifique
5-(4-MSP)-6-phenyl-2,3-dihydropyridazin-3-one has been studied extensively for its potential applications in biological systems. Its ability to interact with various receptors, enzymes, and other biomolecules makes it a promising candidate for use in drug discovery and development. It has been studied for its potential to act as a ligand for certain G-protein coupled receptors, as well as for its ability to modulate the activity of certain enzymes. In addition, this compound has been studied for its potential to act as an agonist or antagonist of certain ion channels, and its ability to modulate the activity of certain ion channels.
Mécanisme D'action
The mechanism of action of 5-(4-MSP)-6-phenyl-2,3-dihydropyridazin-3-one is not fully understood. However, it is believed that this compound binds to certain receptors, enzymes, and other biomolecules in order to regulate their activity. For example, it has been shown to interact with certain G-protein coupled receptors, as well as with certain ion channels. Additionally, this compound has been shown to modulate the activity of certain enzymes, such as phosphodiesterases and protein kinases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-MSP)-6-phenyl-2,3-dihydropyridazin-3-one are not yet fully understood. However, this compound has been studied for its potential to interact with certain receptors, enzymes, and other biomolecules in order to regulate their activity. For example, it has been shown to interact with certain G-protein coupled receptors, as well as with certain ion channels. Additionally, this compound has been shown to modulate the activity of certain enzymes, such as phosphodiesterases and protein kinases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-MSP)-6-phenyl-2,3-dihydropyridazin-3-one in laboratory experiments include its low cost and easy availability, as well as its ability to interact with various biological systems. Additionally, this compound is relatively stable, making it suitable for long-term storage. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain types of experiments. Additionally, the compound is not very stable in the presence of light, which can limit its use in certain types of experiments.
Orientations Futures
Given the potential applications of 5-(4-MSP)-6-phenyl-2,3-dihydropyridazin-3-one, there are numerous potential future directions that can be explored. For example, further research could be conducted to better understand the compound’s mechanism of action and its interactions with various biological systems. Additionally, further research could be conducted to explore the compound’s potential therapeutic applications, as well as its potential to act as a ligand for certain G-protein coupled receptors or as an agonist or antagonist of certain ion channels. Additionally, further research could be conducted to explore the compound’s potential to modulate the activity of certain enzymes, such as phosphodiesterases and protein kinases. Finally, further research could be conducted to explore the compound’s potential to interact with other biomolecules, such as lipids, carbohydrates, and nucleic acids.
Méthodes De Synthèse
The synthesis of 5-(4-MSP)-6-phenyl-2,3-dihydropyridazin-3-one is achieved through a series of chemical reactions starting with the preparation of the piperazine derivative. This is accomplished by reacting 4-methanesulfonylpiperazine with 6-phenyl-2,3-dihydropyridazin-3-one in the presence of a base. The resulting product is then purified by crystallization and recrystallization. The purity of the resulting compound can be determined by thin-layer chromatography.
Propriétés
IUPAC Name |
4-(4-methylsulfonylpiperazin-1-yl)-3-phenyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-23(21,22)19-9-7-18(8-10-19)13-11-14(20)16-17-15(13)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETULMIONKEKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC(=O)NN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine dihydrochloride](/img/structure/B6439532.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6439540.png)

![1-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2,2-dimethylpropan-1-one](/img/structure/B6439554.png)
![1-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B6439563.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(prop-2-en-1-yl)piperidine-1-carboxamide](/img/structure/B6439570.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-methanesulfonylpiperidine](/img/structure/B6439582.png)
![1-(cyclopent-3-ene-1-carbonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine](/img/structure/B6439588.png)
![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidine](/img/structure/B6439593.png)
![3-{[1-(1-methyl-1H-imidazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine](/img/structure/B6439610.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6439616.png)
![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)pyrrolidine](/img/structure/B6439618.png)
![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(propane-2-sulfonyl)pyrrolidine](/img/structure/B6439626.png)
![tert-butyl 3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B6439627.png)